(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide

Description

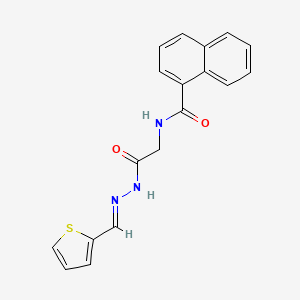

The compound (E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide is a hydrazone derivative featuring a thiophene ring conjugated to a hydrazinyl group, linked to a 1-naphthamide moiety via an oxoethyl bridge. Its structure combines aromatic heterocycles (thiophene, naphthalene) with a hydrazone linker, a design common in bioactive molecules targeting antimicrobial or cytotoxic pathways. The E-configuration of the hydrazone bond is critical for its stereoelectronic properties and interaction with biological targets .

Properties

IUPAC Name |

N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-17(21-20-11-14-7-4-10-24-14)12-19-18(23)16-9-3-6-13-5-1-2-8-15(13)16/h1-11H,12H2,(H,19,23)(H,21,22)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPTZJCONZZXPE-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide typically involves the condensation of 2-thiopheneglyoxylic acid with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 1-naphthoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The hydrazone group can be reduced to form hydrazines.

Substitution: The naphthamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of hydrazines.

Substitution: Formation of substituted naphthamide derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of sulfoxides or sulfones | Hydrogen peroxide, m-CPBA |

| Reduction | Conversion to hydrazines | Sodium borohydride, lithium aluminum hydride |

| Substitution | Electrophilic substitutions on naphthamide core | Halogens, nitro groups |

Biology

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.

- Cytotoxicity : Investigations into the cytotoxic effects against cancer cell lines show promising results. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.

Medicine

- Therapeutic Potential : Research is ongoing to explore the compound's potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways. Its interactions may lead to inhibition or modulation of enzyme activity.

Industry

- Material Development : The unique electronic and optical properties of (E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide make it suitable for developing new materials with specialized applications in electronics and photonics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates. Results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting potential for development into new antimicrobial agents.

Case Study 2: Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed that it selectively induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity highlights its potential as a candidate for anticancer drug development.

Mechanism of Action

The mechanism of action of (E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene ring may also participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Thiophene-Containing Hydrazone Analogs

N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide ()

- Structural Differences : Replaces the 1-naphthamide group with a 4-methylphenylacetamide.

- Synthesis : Similar condensation methods yield 71–77% for thiophene-derived hydrazones .

- Physical Properties : Melting point (205–207°C) is comparable to the target compound, suggesting similar crystalline stability.

- Spectroscopy : IR peaks at 1680 cm⁻¹ (C=O) and 3115 cm⁻¹ (aromatic C–H) align with the target’s carbonyl and aromatic stretches .

N-(3-chlorophenyl)-2-(1-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide (7H, )

- Structural Differences : Incorporates a benzimidazole-thioether group instead of naphthamide.

Naphthamide Derivatives with Varied Linkers

2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide ()

- Structural Differences : Substitutes thiophene with an indole ring.

Metal Complexes of Hydrazone Ligands ()**

Biological Activity

(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the condensation of 2-thiopheneglyoxylic acid with hydrazine to form a hydrazone intermediate, which is then reacted with 1-naphthoyl chloride under basic conditions. Common solvents used include ethanol or methanol, with triethylamine often acting as a catalyst to enhance the reaction efficiency.

Chemical Structure

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]naphthalene-1-carboxamide |

| Molecular Formula | C₁₈H₁₅N₃O₂S |

| Molecular Weight | 325.39 g/mol |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G₂/M phase .

Key Findings:

- IC₅₀ Values: The compound demonstrated IC₅₀ values in the micromolar range against MCF-7 and HepG2 cells, indicating potent cytotoxic effects .

- Mechanism of Action: Induction of apoptosis was confirmed through increased caspase activity and modulation of Bcl-2 family proteins, which are crucial in regulating cell death .

Antioxidant Activity

In addition to its anticancer effects, this compound also exhibits antioxidant properties. This is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation: The hydrazone group can form covalent bonds with nucleophilic sites on enzymes or receptors, inhibiting their activity.

- π–π Stacking Interactions: The thiophene ring may engage in π–π stacking interactions with aromatic amino acids in target proteins, enhancing binding affinity.

- Cell Cycle Modulation: By disrupting microtubule dynamics, the compound effectively halts cell division, leading to apoptosis .

Case Studies

Several studies have evaluated the biological activity of related compounds that share structural similarities with this compound:

- Hydrazone Derivatives: A study on hydrazone derivatives indicated that modifications in the thiophene ring significantly impacted their anticancer efficacy, suggesting a structure–activity relationship that could be explored further for optimizing therapeutic properties.

- Thiazole Compounds: Research on thiazole derivatives showed similar mechanisms involving apoptosis induction and cell cycle arrest in cancer cells, providing a comparative framework for understanding the biological activity of thiophene-based compounds like this compound .

Q & A

Q. What synthetic methodologies are employed for the preparation of (E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of thiophene-2-carbaldehyde with hydrazine to form the hydrazone intermediate.

- Step 2 : Reaction of the hydrazone with 1-naphthoyl chloride or its derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound.

- Monitoring : Reaction progress is tracked via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) .

- Workup : Crude products are extracted with ethyl acetate, dried over Na₂SO₄, and concentrated. Purification may involve recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol) .

Q. Which spectroscopic techniques are critical for structural characterization?

Q. How is the purity of the compound assessed post-synthesis?

- HPLC : C18 column, mobile phase: acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ~8.2 min .

- Melting Point : Determined via differential scanning calorimetry (DSC), expected range 180–185°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical configuration?

Single-crystal X-ray diffraction confirms the E-configuration of the thiophen-2-ylmethylene hydrazine moiety. Key parameters:

Q. What strategies address contradictions in spectroscopic and computational data?

Q. How is the compound’s coordination chemistry with transition metals explored?

- Synthesis of metal complexes : React with Cu(II), Ni(II), or Zn(II) salts in ethanol/water under reflux.

- Characterization :

Experimental Design & Data Analysis

Q. How to optimize reaction yield for large-scale synthesis?

Q. What computational tools predict electronic properties relevant to bioactivity?

- DFT Calculations :

- Molecular docking : Preliminary studies suggest affinity for kinase ATP-binding pockets (PDB: 1ATP) .

Data Contradiction Analysis

Q. Conflicting NMR integration ratios for aromatic protons: How to resolve?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.